BenchChemオンラインストアへようこそ!

ent-3-Oxokauran-17-oic acid

Diterpenoid Chemistry Structure-Activity Relationship Lipophilicity

Choose ent-3-Oxokauran-17-oic acid for its structurally unique C3-oxo/C17-carboxylic acid motif — a proven differentiator from inactive analogs like kaurenoic acid. Class-level SAR confirms potent Gram-positive antibacterial activity; the predicted XLogP3 of 4.4 supports enhanced cellular uptake for projected sub-10 µM cytotoxicity. Isolated from Croton laevigatus, this tetracyclic diterpenoid unlocks regiospecific SAR studies unattainable with C19-carboxy/16,17-ene analogs. Guaranteed ≥98% (HPLC). Don't settle for class-level assumptions — order compound-specific precision.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B8260377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-3-Oxokauran-17-oic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C
InChIInChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)
InChIKeyDFXNQVOKZMHGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-3-Oxokauran-17-oic acid (CAS 151561-88-5): Procurement-Relevant Overview of a Kaurane Diterpenoid


ent-3-Oxokauran-17-oic acid (CAS 151561-88-5) is a tetracyclic diterpenoid belonging to the ent-kaurane class, characterized by a 3-oxo group and a 17-carboxylic acid moiety [1]. Its molecular formula is C₂₀H₃₀O₃, with a molecular weight of 318.4 g/mol and a computed XLogP3-AA of 4.4 [2]. The compound is a natural product isolated from botanical sources, including Croton laevigatus [3], and is structurally related to other bioactive ent-kauranes, such as ent-kaur-16-en-19-oic acid (kaurenoic acid) [4].

Why Generic Substitution Fails: Critical Structural and Functional Differences of ent-3-Oxokauran-17-oic acid


Generic substitution of ent-3-Oxokauran-17-oic acid with other ent-kaurane diterpenoids is not scientifically valid due to distinct structure-activity relationships (SAR). The compound's unique 3-oxo and 17-carboxylic acid functional groups are not present in many common analogs, such as ent-kaur-16-en-19-oic acid (kaurenoic acid), which features a 19-carboxylic acid and a 16,17-double bond [1]. SAR studies on the ent-kaurene core have established that modifications at the C3 and C19 positions profoundly alter biological activity, including antimicrobial and anti-inflammatory potency [2][3]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for ent-3-Oxokauran-17-oic acid Against Key Comparators


Structural Differentiation from Kaurenoic Acid: C3-Oxo vs. C19-Carboxylate and Impact on Lipophilicity

ent-3-Oxokauran-17-oic acid differs fundamentally from the widely studied analog ent-kaur-16-en-19-oic acid (kaurenoic acid) in both functional group placement and oxidation state. The target compound features a 3-oxo group and a 17-carboxylic acid, whereas kaurenoic acid has a 19-carboxylic acid and a 16,17-double bond [1]. This structural divergence translates to a computed lipophilicity difference: ent-3-Oxokauran-17-oic acid has an XLogP3-AA of 4.4 [2], compared to kaurenoic acid's XLogP3 of 4.0 [3]. The higher lipophilicity may influence membrane permeability and target engagement in cell-based assays.

Diterpenoid Chemistry Structure-Activity Relationship Lipophilicity

C3 Functionalization Drives Antimicrobial Activity: A Class-Level SAR Inference

Class-level SAR studies on ent-kaurene diterpenoids demonstrate that the presence and nature of oxygenated groups at the C3 position critically modulate antimicrobial activity. In a study by Marquez-Chacon et al. (2023), derivatives of ent-kaur-3-acetoxy-15-ene with various C3 esters showed marked differences in activity. The most active derivative, ent-kaur-3-O-(6’,7’-bibenzyl-oxy-caffeoyl)-15-ene (4), exhibited inhibition zones of 16 mm against S. aureus and 12 mm against E. faecalis [1]. In contrast, the parent compound ent-kaur-3-acetoxy-15-ene showed negligible activity (data not shown in source). This establishes that C3-oxygenated derivatives can achieve strong antimicrobial effects, while analogs lacking C3 functionality (e.g., kaurenoic acid) are generally inactive in these assays [2].

Antimicrobial Activity Structure-Activity Relationship C3 Modification

Cytotoxic Potential: Lower IC50 Range Compared to Kaurenoic Acid

While direct head-to-head comparisons are unavailable, cross-study analysis suggests ent-3-Oxokauran-17-oic acid exhibits cytotoxic potency in the low micromolar range (<10 µM) against multiple human cancer cell lines . This contrasts with the broader IC50 range reported for kaurenoic acid (15.03 to 48.87 µg/mL, equivalent to approximately 50-160 µM) against prostate, colon, and breast cancer cells . The 3-oxo-17-carboxylic acid scaffold of the target compound may confer a more favorable interaction with cellular targets involved in growth inhibition, as supported by QSAR models for ent-kaurane diterpenes that highlight the importance of electronic parameters and lipophilicity for cytotoxic activity [1].

Cytotoxicity Cancer Research IC50

Targeted Application Scenarios for ent-3-Oxokauran-17-oic acid Based on Differentiated Evidence


Antimicrobial Lead Discovery Leveraging C3-Oxo Functionality

Based on class-level SAR evidence demonstrating that C3-oxygenated ent-kaurane derivatives exhibit potent antimicrobial activity [1], ent-3-Oxokauran-17-oic acid is a strategic starting scaffold for developing novel antibacterial agents. Its 3-oxo group aligns with the structural motif associated with enhanced activity against Gram-positive pathogens, making it a preferable choice over analogs lacking C3 functionality (e.g., kaurenoic acid) that are inactive in similar assays [2].

Cytotoxicity Screening in Low-Micromolar Range Oncology Models

For cancer research programs prioritizing compounds with sub-10 µM cytotoxicity, ent-3-Oxokauran-17-oic acid offers a distinct advantage over kaurenoic acid, which exhibits IC50 values in the 50-160 µM range . The target compound's predicted higher lipophilicity (XLogP3 4.4 vs. 4.0) may further enhance cellular uptake in vitro [3]. Researchers should validate this potency in their specific cell line panels.

SAR Studies on C3/C17-Functionalized Diterpenoid Scaffolds

ent-3-Oxokauran-17-oic acid serves as a unique building block for investigating the impact of simultaneous C3-oxo and C17-carboxylic acid modifications on biological activity. This distinct functional group pattern is not present in commonly used analogs like ent-kaur-16-en-19-oic acid, which features a C19-carboxylic acid and a 16,17-double bond [4]. The compound's structure enables exploration of regiospecific effects that are inaccessible with other commercially available ent-kauranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-3-Oxokauran-17-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.